molecular formula C9H16BrNO2 B2602935 Tert-butyl N-(3-bromocyclobutyl)carbamate CAS No. 2580189-94-0

Tert-butyl N-(3-bromocyclobutyl)carbamate

Cat. No.: B2602935
CAS No.: 2580189-94-0
M. Wt: 250.136
InChI Key: PZFNRPBCGYMXDZ-LJGSYFOKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-(3-bromocyclobutyl)carbamate is a chemical compound with the molecular formula C9H16BrNO2 and a molecular weight of 250.13 . It is also known as tert-butyl N-[(1r,3r)-3-bromocyclobutyl]carbamate .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H16BrNO2/c1-9(2,3)13-8(12)11-7-4-6(10)5-7/h6-7H,4-5H2,1-3H3,(H,11,12)/t6-,7- . The exact mass of the molecule is 249.036438 .


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 305.7±31.0 °C at 760 mmHg, and a flash point of 138.7±24.8 °C . The melting point is not available .

Scientific Research Applications

Organic Synthesis Applications

Boc-Protected Amines Synthesis : A mild and efficient one-pot Curtius rearrangement process involves the reaction of carboxylic acids with di-tert-butyl dicarbonate and sodium azide, leading to the formation of acyl azide intermediates. These intermediates undergo Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, trapping the isocyanate derivative and yielding the desired tert-butyl carbamate at low temperatures. This method is compatible with various substrates, including malonate derivatives, enabling access to protected amino acids with high yields (Lebel & Leogane, 2005).

Catalyzed Amidation of Aryl Bromides : The Pd-catalyzed synthesis of N-Boc-protected anilines from aryl bromides and commercially available tert-butyl carbamate can be conducted at room temperature using a combination of Pd(2)dba(3).CHCl(3) and tert-butyl X-Phos. The process highlights the importance of sodium tert-butoxide, proceeding with yields ranging from 43% to 83% (Bhagwanth et al., 2009).

Material Science Applications

Blue Emissive Nanofibers : The synthesis of benzothiazole-modified carbazole derivatives reveals the role of the tert-butyl moiety in gel formation, important for constructing strong blue emissive nanofibers. These fibers, particularly effective for the detection of volatile acid vapors, demonstrate the material's potential in creating efficient chemosensors (Sun et al., 2015).

Pharmaceutical Intermediate Preparation

Spirocyclopropanated Analogues of Insecticides : The conversion of tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate into spirocyclopropanated analogues of the insecticide Thiacloprid demonstrates the compound's role in the synthesis of bioactive molecules. This process, involving key steps such as cocyclization, illustrates the application in creating structurally novel insecticidal compounds (Brackmann et al., 2005).

Properties

IUPAC Name

tert-butyl N-(3-bromocyclobutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrNO2/c1-9(2,3)13-8(12)11-7-4-6(10)5-7/h6-7H,4-5H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFNRPBCGYMXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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